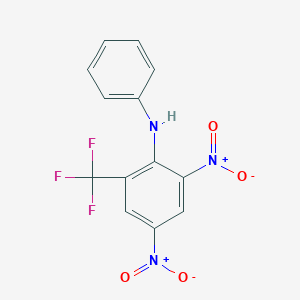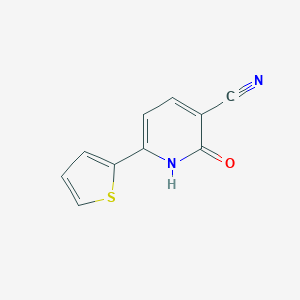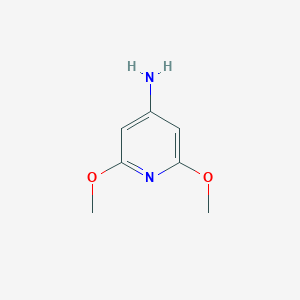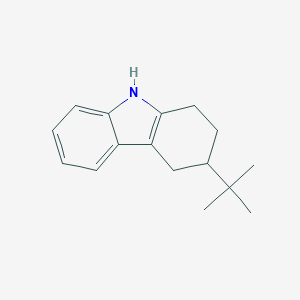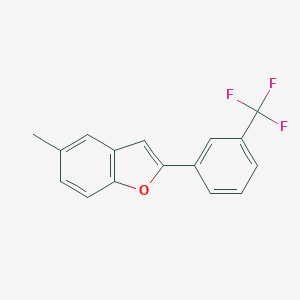
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran, also known as TFMPP, is a synthetic compound that belongs to the benzofuran family. It was first synthesized in the 1970s and has since been used in scientific research for its psychoactive properties. TFMPP is a selective agonist for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
Mécanisme D'action
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran acts as a selective agonist for the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and body. Activation of these receptors can lead to changes in intracellular signaling pathways, resulting in alterations in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been shown to have a range of biochemical and physiological effects, including changes in serotonin and dopamine release, alterations in neuronal excitability, and modulation of synaptic plasticity. These effects can lead to changes in behavior and mood, and may have therapeutic applications for certain disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has several advantages for use in lab experiments, including its selectivity for the 5-HT2A and 5-HT2C receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for research on 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran and its effects on the brain and behavior. These include investigating its potential therapeutic applications for disorders such as depression, anxiety, and addiction, exploring its effects on neuronal plasticity and learning, and investigating its interactions with other neurotransmitter systems. Further research is needed to fully understand the mechanisms underlying 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran's effects and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran involves a multi-step process that includes the reaction of 3-trifluoromethylphenylacetic acid with acetic anhydride and phosphorus pentoxide to form 3-trifluoromethylphenylacetic anhydride. The resulting anhydride is then reacted with 5-methyl-2-hydroxybenzaldehyde in the presence of a base to form the final product, 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran.
Applications De Recherche Scientifique
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been used in scientific research to investigate the role of the 5-HT2A and 5-HT2C receptors in various physiological and behavioral processes. Studies have shown that 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran can affect mood, cognition, and behavior in animal models, and has potential therapeutic applications for disorders such as depression, anxiety, and addiction.
Propriétés
Numéro CAS |
183589-30-2 |
|---|---|
Nom du produit |
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran |
Formule moléculaire |
C16H11F3O |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c1-10-5-6-14-12(7-10)9-15(20-14)11-3-2-4-13(8-11)16(17,18)19/h2-9H,1H3 |
Clé InChI |
FVEATMAKOSNGPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
Synonymes |
Benzofuran, 5-Methyl-2-[3-(trifluoroMethyl)phenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)

![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
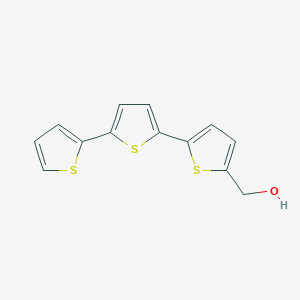
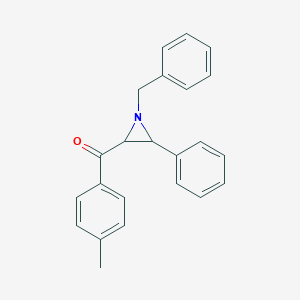
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)

